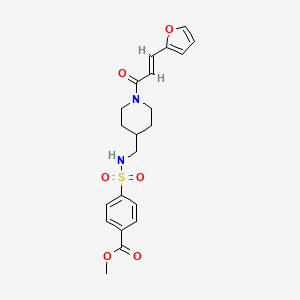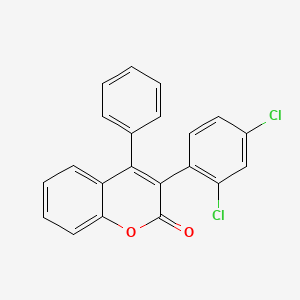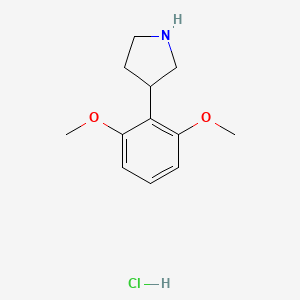
4-Propyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms The propyl group attached to the fourth position of the pyrazole ring distinguishes this compound from other pyrazole derivatives
作用機序
Target of Action
Pyrazole derivatives, which include 4-propyl-1h-pyrazole, have been reported to exhibit diverse physiological and pharmacological activities . This suggests that this compound may interact with multiple targets, depending on its specific chemical structure and functional groups.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Given the diverse physiological and pharmacological activities of pyrazole derivatives , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the nature of the interactions.
Result of Action
Given the diverse physiological and pharmacological activities of pyrazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.
生化学分析
Cellular Effects
Pyrazole derivatives have been reported to exhibit numerous physiological and pharmacological activities
Molecular Mechanism
It is known that pyrazoles can have diverse effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1H-pyrazole can be achieved through several methods One common approach involves the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester For instance, the reaction of hydrazine hydrate with 4-propyl-3-oxobutanoic acid under acidic conditions can yield this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis while minimizing environmental impact.
化学反応の分析
Types of Reactions
4-Propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, dihydropyrazoles, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4-Propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: this compound derivatives have shown potential as anti-inflammatory, analgesic, and anticancer agents.
Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
類似化合物との比較
Similar Compounds
1H-Pyrazole: The parent compound of the pyrazole family, lacking the propyl group.
3,5-Dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at the third and fifth positions.
4-Phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group at the fourth position.
Uniqueness
4-Propyl-1H-pyrazole is unique due to the presence of the propyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to other pyrazole derivatives.
特性
IUPAC Name |
4-propyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-3-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKXMVDJJMGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of PPT?
A1: PPT exhibits high selectivity for estrogen receptor alpha (ERα) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does PPT interact with ERα compared to ERβ?
A2: PPT demonstrates significantly higher binding affinity for ERα over ERβ, making it a valuable tool for investigating ERα-specific effects [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q3: What are the downstream effects of PPT binding to ERα?
A3: Upon binding to ERα, PPT initiates a cascade of intracellular events. This includes the modulation of gene expression, activation of signaling pathways like ERK1/2, CREB, and AKT, and influencing cellular processes such as proliferation, differentiation, and apoptosis [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. The specific effects depend on the cell type and physiological context.
Q4: How does the structure of PPT contribute to its ERα selectivity?
A5: The 4-propyl-1H-pyrazole moiety in PPT is crucial for its ERα selectivity. Modifications to this core structure, such as the addition of different substituents, can significantly impact binding affinity and selectivity for ER subtypes [, ].
Q5: What is the role of the hydroxyl groups in PPT's activity?
A5: The three hydroxyl groups in the phenyl rings of PPT are essential for its binding to the ER ligand-binding domain. These hydroxyl groups likely participate in hydrogen bonding and other interactions with amino acid residues within the binding pocket, contributing to the overall affinity and selectivity of the molecule.
Q6: What in vitro models have been used to study PPT's effects?
A7: Various cell lines, including MCF-7 breast cancer cells, HepG2 liver cancer cells, 3T3-L1 adipocytes, and primary cultures of neurons, have been employed to study PPT's effects on cell proliferation, gene expression, and signaling pathways [, , , , , , , , ].
Q7: What in vivo models have been used to study PPT's effects?
A8: Rodent models, including ovariectomized rats and mice, have been widely used to investigate PPT's effects on various physiological processes, including bone health, metabolism, cardiovascular function, and neuroprotection [, , , , , , , , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2699737.png)



![2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)


![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2699750.png)

![3-[(3-bromopyridin-4-yl)oxy]-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2699752.png)
![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)
